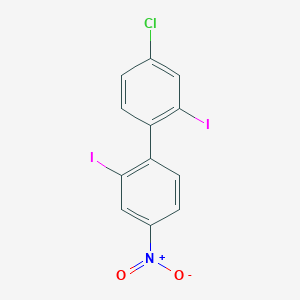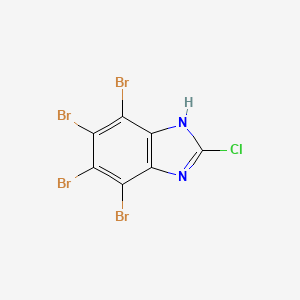
1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro- is a polybrominated derivative of benzimidazole. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of bromine and chlorine atoms to the benzimidazole core enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro- typically involves the bromination and chlorination of benzimidazole derivatives. One common method is the N-alkylation of 5-aryltetrazole with 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole . This reaction is regioselective and often results in 2,5-disubstituted tetrazole derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
N-Alkylation: This reaction involves the addition of alkyl groups to the nitrogen atom in the benzimidazole ring.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro- has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is studied for its effects on various biological targets, including protein kinases and other enzymes.
Industrial Applications: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro- involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the catalytic subunit of protein kinase CK2 and inhibiting its activity . This inhibition affects various cellular processes, including gene expression, protein synthesis, and cell proliferation .
Comparison with Similar Compounds
1H-Benzimidazole, 4,5,6,7-tetrabromo-2-chloro- is unique due to its specific halogenation pattern. Similar compounds include:
4,5,6,7-Tetrabromo-1H-benzotriazole: Another polybrominated derivative with similar biological activities.
5,6-Diiodo-1H-benzotriazole: An iodinated analogue with distinct biological properties.
4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole: A derivative with additional functional groups that enhance its reactivity.
These compounds share similar core structures but differ in their halogenation patterns and functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
163110-42-7 |
|---|---|
Molecular Formula |
C7HBr4ClN2 |
Molecular Weight |
468.16 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-chloro-1H-benzimidazole |
InChI |
InChI=1S/C7HBr4ClN2/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H,13,14) |
InChI Key |
IMXSFCWVBCNIAV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
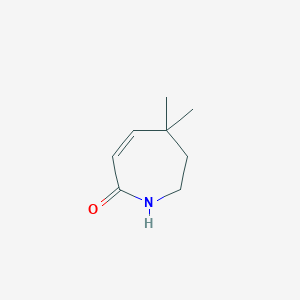
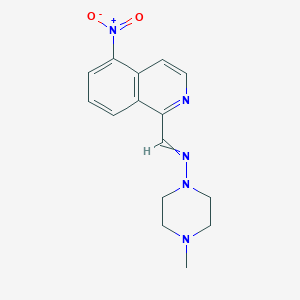
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
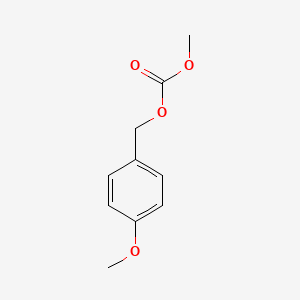
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)

![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
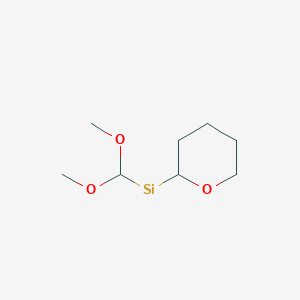
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
